Cas no 38985-72-7 (4-(2-Fluorophenyl)-3-thiosemicarbazide)

4-(2-Fluorophenyl)-3-thiosemicarbazide is a fluorinated thiosemicarbazide derivative with notable applications in organic synthesis and medicinal chemistry. Its structure, featuring a fluorophenyl group and a thiosemicarbazide moiety, makes it a versatile intermediate for the development of pharmacologically active compounds, particularly in antimicrobial and anticancer research. The fluorine substituent enhances metabolic stability and binding affinity, while the thiosemicarbazide group provides chelating properties, useful in metal coordination chemistry. This compound is valued for its high purity and reactivity, enabling precise modifications in heterocyclic synthesis. Suitable for research-scale applications, it offers a reliable building block for exploring novel bioactive molecules.
4-(2-Fluorophenyl)-3-thiosemicarbazide structure
38985-72-7 structure
Product Name:4-(2-Fluorophenyl)-3-thiosemicarbazide
CAS No:38985-72-7
MF:C7H8FN3S
MW:185.221922874451
MDL:MFCD00041269
CID:89325
PubChem ID:737276
Update Time:2025-10-28

4-(2-Fluorophenyl)-3-thiosemicarbazide Chemical and Physical Properties

Names and Identifiers

    • 4-(2-Fluorophenyl)thiosemicarbazide
    • 4-(2-Fluorophenyl)-3-thiosemicarbazide
    • 1-amino-3-(2-fluorophenyl)thiourea
    • N-(2-Fluorophenyl)hydrazinecarbothioamide
    • [(2-fluorophenyl)amino]hydrazinomethane-1-thione
    • AC1LEJZR
    • AC1Q7ELF
    • ACMC-1CTV7
    • NSC129261
    • SBB055311
    • CHEMBL3286593
    • NSC-129261
    • AKOS001050415
    • SCHEMBL23220327
    • CS-0307622
    • FT-0616532
    • Z56813485
    • EN300-03713
    • DTXSID00353220
    • A6584
    • A824365
    • BDBM50019759
    • 4,4-(1-acetyl-2-oxoindolin-3-ylidene)diphenyldi(acetate)
    • PS-10319
    • 3-amino-1-(2-fluorophenyl)thiourea
    • 1-azanyl-3-(2-fluorophenyl)thiourea
    • 4-(2-fluorophenyl)-3-thiosemicarbazide, AldrichCPR
    • MFCD00041269
    • 38985-72-7
    • DB-049360
    • MDL: MFCD00041269
    • Inchi: 1S/C7H8FN3S/c8-5-3-1-2-4-6(5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
    • InChI Key: TWFLAERJMLKDNL-UHFFFAOYSA-N
    • SMILES: S=C(NN)NC1C=CC=CC=1F
    • BRN: 2212143

Computed Properties

  • Exact Mass: 185.04200
  • Monoisotopic Mass: 185.042
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 82.2A^2

Experimental Properties

  • Color/Form: powder
  • Density: 1.418
  • Melting Point: 159-160°C
  • Boiling Point: 278.2 °C at 760 mmHg
  • Flash Point: 122 °C
  • Refractive Index: 1.696
  • PSA: 82.17000
  • LogP: 2.15000
  • Solubility: Insoluble

4-(2-Fluorophenyl)-3-thiosemicarbazide Security Information

  • Hazard Statement: Toxic
  • Hazardous Material transportation number:2811
  • Hazard Category Code: 36/37/38-25
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: T
  • HazardClass:6.1
  • PackingGroup:II
  • Storage Condition:(BD4941)
  • Safety Term:6.1
  • Packing Group:II
  • Risk Phrases:R25
  • Packing Group:II
  • Hazard Level:6.1

4-(2-Fluorophenyl)-3-thiosemicarbazide Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4-(2-Fluorophenyl)-3-thiosemicarbazide Related Literature

Additional information on 4-(2-Fluorophenyl)-3-thiosemicarbazide

4-(2-Fluorophenyl)-3-thiosemicarbazide: A Comprehensive Overview

4-(2-Fluorophenyl)-3-thiosemicarbazide (CAS No. 38985-72-7) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound, characterized by its thiosemicarbazide moiety and fluorinated aromatic ring, holds promise in various therapeutic applications, particularly in the development of novel drugs for treating diseases such as cancer and neurodegenerative disorders.

The thiosemicarbazide functional group is known for its ability to form stable complexes with metal ions, which can modulate the biological activity of the compound. In the case of 4-(2-Fluorophenyl)-3-thiosemicarbazide, the presence of a fluorine atom on the phenyl ring adds an additional layer of complexity and potential for enhanced pharmacological properties. Fluorine is a common substituent in drug design due to its ability to improve metabolic stability, bioavailability, and binding affinity to target proteins.

Recent studies have explored the antitumor properties of 4-(2-Fluorophenyl)-3-thiosemicarbazide. One notable study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS). These findings suggest that 4-(2-Fluorophenyl)-3-thiosemicarbazide could be a valuable lead compound for further drug development in oncology.

In addition to its antitumor effects, 4-(2-Fluorophenyl)-3-thiosemicarbazide has also shown promise in neurodegenerative disease research. A study published in the Journal of Neurochemistry investigated the neuroprotective properties of this compound in models of Parkinson's disease. The results indicated that 4-(2-Fluorophenyl)-3-thiosemicarbazide can reduce oxidative stress and prevent neuronal cell death by inhibiting the activation of microglia and astrocytes. These findings highlight the potential of this compound as a therapeutic agent for neurodegenerative disorders.

The synthesis of 4-(2-Fluorophenyl)-3-thiosemicarbazide typically involves a multi-step process that includes the condensation of 2-fluoroacetophenone with thiosemicarbazide. The reaction conditions and purification methods are crucial for obtaining high yields and purity levels. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound, which is essential for large-scale drug development.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(2-Fluorophenyl)-3-thiosemicarbazide. Preliminary data from phase I trials have shown that this compound is well-tolerated by patients with minimal side effects. Further studies are needed to determine optimal dosing regimens and to assess long-term safety profiles. The promising preclinical results have fueled interest among pharmaceutical companies to invest in the development of this compound as a potential new drug candidate.

In conclusion, 4-(2-Fluorophenyl)-3-thiosemicarbazide (CAS No. 38985-72-7) is a multifaceted compound with significant potential in both oncology and neurodegenerative disease research. Its unique structural features, coupled with its promising biological activities, make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new applications and therapeutic uses for this compound will be discovered, contributing to the advancement of medical science and patient care.

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